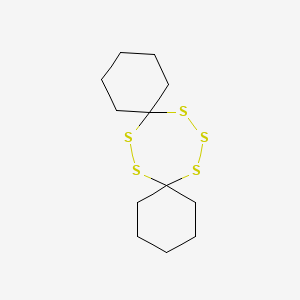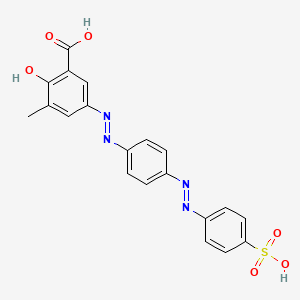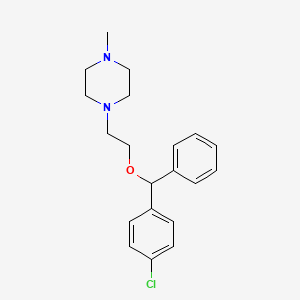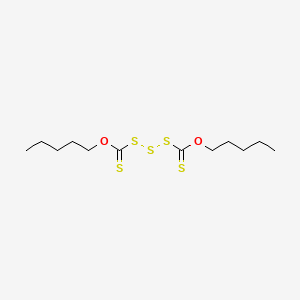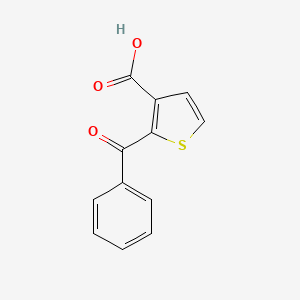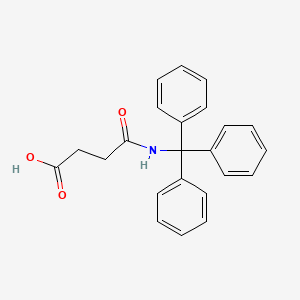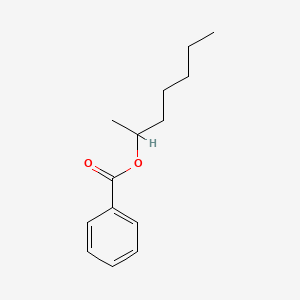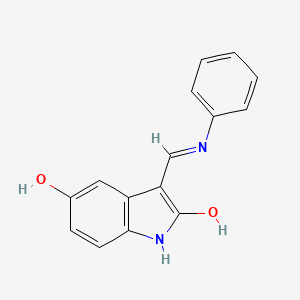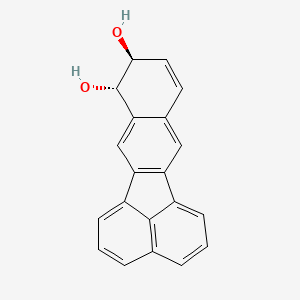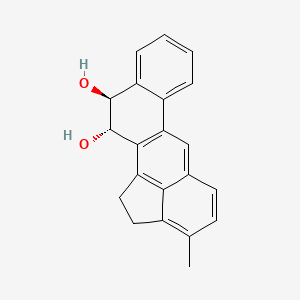
trans-3-Methyl-11,12-dihydrocholanthrene-11,12-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3-Methyl-11,12-dihydrocholanthrene-11,12-diol is an organic compound with the molecular formula C21H18O2. It is a derivative of cholanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a methyl group at the 3rd position and two hydroxyl groups at the 11th and 12th positions on the cholanthrene backbone.
Méthodes De Préparation
The synthesis of trans-3-Methyl-11,12-dihydrocholanthrene-11,12-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable cholanthrene derivative.
Methylation: Introduction of a methyl group at the 3rd position using methylating agents such as methyl iodide in the presence of a base.
Analyse Des Réactions Chimiques
trans-3-Methyl-11,12-dihydrocholanthrene-11,12-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: Reduction reactions can convert the diol to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
trans-3-Methyl-11,12-dihydrocholanthrene-11,12-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer research, due to its structural similarity to known bioactive compounds.
Mécanisme D'action
The mechanism of action of trans-3-Methyl-11,12-dihydrocholanthrene-11,12-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups at the 11th and 12th positions play a crucial role in its binding affinity and reactivity. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to trans-3-Methyl-11,12-dihydrocholanthrene-11,12-diol include other cholanthrene derivatives with different substituents. Some of these compounds are:
3-Methylcholanthrene: Lacks the hydroxyl groups at the 11th and 12th positions.
11,12-Dihydroxycholanthrene: Does not have the methyl group at the 3rd position.
3,11,12-Trimethylcholanthrene: Contains additional methyl groups at the 11th and 12th positions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Propriétés
Numéro CAS |
3343-12-2 |
|---|---|
Formule moléculaire |
C21H18O2 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
(11S,12S)-3-methyl-1,2,11,12-tetrahydrobenzo[j]aceanthrylene-11,12-diol |
InChI |
InChI=1S/C21H18O2/c1-11-6-7-12-10-17-14-4-2-3-5-15(14)20(22)21(23)19(17)16-9-8-13(11)18(12)16/h2-7,10,20-23H,8-9H2,1H3/t20-,21-/m0/s1 |
Clé InChI |
VYBHBOMWVZUGOW-SFTDATJTSA-N |
SMILES isomérique |
CC1=C2CCC3=C2C(=CC4=C3[C@@H]([C@H](C5=CC=CC=C54)O)O)C=C1 |
SMILES canonique |
CC1=C2CCC3=C2C(=CC4=C3C(C(C5=CC=CC=C54)O)O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


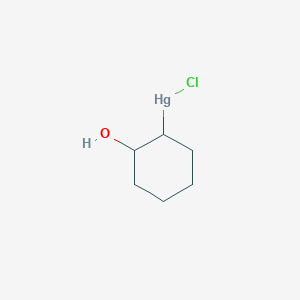
![1,4-Difluorobicyclo[2.2.2]octane](/img/structure/B12802232.png)
